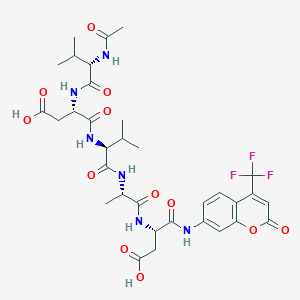

Ac-VDVAD-AFC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

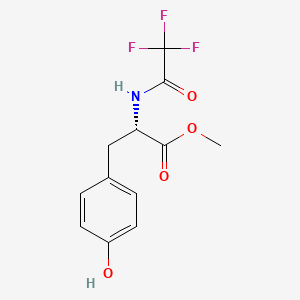

Ac-VDVAD-AFC (sel de trifluoroacétate) est un substrat fluorogène spécifiquement conçu pour la caspase-2. Lors du clivage enzymatique par la caspase-2, il libère la 7-amino-4-trifluorométhylcoumarine (AFC), qui peut être quantifiée par sa fluorescence. Ce composé est largement utilisé en recherche pour mesurer l'activité de la caspase-2, avec des maxima d'excitation et d'émission à 400 nm et 505 nm, respectivement .

Mécanisme D'action

Target of Action

The primary target of Ac-VDVAD-AFC is caspase-2 , a cysteine-aspartic protease that plays a crucial role in programmed cell death, also known as apoptosis . Caspase-2 is part of the caspase family, which are key executioners of apoptosis .

Mode of Action

This compound acts as a fluorogenic substrate for caspase-2 . The compound contains a sequence of amino acids (VDVAD) that is a preferred cleavage site for caspase-2 . Upon enzymatic cleavage by caspase-2, 7-amino-4-trifluoromethylcoumarin (AFC) is released . The release of AFC results in fluorescence, which can be used to quantify the activity of caspase-2 .

Biochemical Pathways

The cleavage of this compound by caspase-2 is part of the broader apoptosis pathway. Apoptosis is a form of programmed cell death that is essential for maintaining cellular homeostasis. Caspase-2, as an initiator caspase, can trigger the execution phase of apoptosis when activated . The fluorescence resulting from the cleavage of this compound provides a measure of caspase-2 activity, and thus, an indication of the initiation of apoptosis.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in biological systems. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be determined experimentally.

Result of Action

The cleavage of this compound by caspase-2 and the subsequent release of AFC result in fluorescence . This fluorescence is a direct result of the compound’s action and serves as a quantifiable measure of caspase-2 activity . As caspase-2 activity is associated with the initiation of apoptosis, an increase in fluorescence could indicate the onset of programmed cell death.

Analyse Biochimique

Biochemical Properties

Ac-VDVAD-AFC interacts with the enzyme caspase-2 . The interaction involves the cleavage of the this compound substrate by caspase-2, resulting in the release of AFC . This biochemical reaction allows for the quantification of caspase-2 activity .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for caspase-2 . Caspase-2 is an enzyme involved in the initiation of apoptosis, or programmed cell death . Therefore, the use of this compound can influence cell function by providing a measure of apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its cleavage by caspase-2 . This cleavage releases AFC, which can then be quantified by its fluorescence . This provides a measure of caspase-2 activity, and by extension, a measure of apoptosis in the cell .

Metabolic Pathways

This compound is involved in the metabolic pathway of apoptosis, where it serves as a substrate for caspase-2

Méthodes De Préparation

La synthèse de l'Ac-VDVAD-AFC (sel de trifluoroacétate) implique le couplage séquentiel d'acides aminés pour former la chaîne peptidique, suivi de la fixation du groupe AFC fluorogène. Le processus comprend généralement :

Synthèse peptidique en phase solide (SPPS) : Cette méthode implique l'ajout pas à pas d'acides aminés protégés à une chaîne peptidique liée à une résine.

Clivage et déprotection : Le peptide est clivé de la résine et déprotégé pour donner le peptide libre.

Couplage avec AFC : Le peptide est ensuite couplé à la 7-amino-4-trifluorométhylcoumarine pour former le produit final

Analyse Des Réactions Chimiques

L'Ac-VDVAD-AFC (sel de trifluoroacétate) subit principalement des réactions de clivage enzymatique :

Clivage enzymatique : La caspase-2 clive la liaison peptidique entre l'acide aspartique et le groupe AFC, libérant l'AFC fluorescent.

Détection de fluorescence : L'AFC libérée peut être détectée et quantifiée à l'aide de la spectroscopie de fluorescence

Applications de la recherche scientifique

L'this compound (sel de trifluoroacétate) a plusieurs applications dans la recherche scientifique :

Biologie cellulaire : Il est utilisé pour étudier l'apoptose en mesurant l'activité de la caspase-2 dans les voies de mort cellulaire.

Recherche sur le cancer : Les chercheurs utilisent ce composé pour étudier le rôle de la caspase-2 dans l'apoptose des cellules cancéreuses.

Découverte de médicaments : Il est utilisé dans des essais de criblage à haut débit pour identifier de potentiels inhibiteurs ou activateurs de la caspase-2.

Neurosciences : Le composé est utilisé pour étudier les maladies neurodégénératives où l'activité de la caspase-2 est impliquée

Mécanisme d'action

Le mécanisme d'action de l'this compound (sel de trifluoroacétate) implique son clivage par la caspase-2. La caspase-2 reconnaît et se lie à la séquence peptidique, clivant la liaison entre l'acide aspartique et le groupe AFC. Ce clivage libère l'AFC fluorescent, qui peut être quantifié pour mesurer l'activité de la caspase-2. La cible moléculaire est la caspase-2, et la voie implique l'activation de la caspase-2 et le clivage subséquent du substrat .

Applications De Recherche Scientifique

Ac-VDVAD-AFC (trifluoroacetate salt) has several applications in scientific research:

Cell biology: It is used to study apoptosis by measuring caspase-2 activity in cell death pathways.

Cancer research: Researchers use this compound to investigate the role of caspase-2 in cancer cell apoptosis.

Drug discovery: It is employed in high-throughput screening assays to identify potential caspase-2 inhibitors or activators.

Neuroscience: The compound is used to study neurodegenerative diseases where caspase-2 activity is implicated

Comparaison Avec Des Composés Similaires

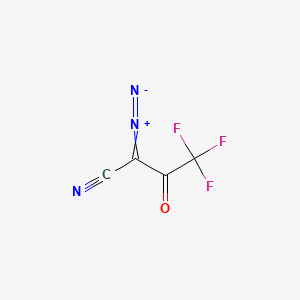

L'Ac-VDVAD-AFC (sel de trifluoroacétate) est unique en raison de sa reconnaissance spécifique par la caspase-2 et de la libération d'un groupe AFC hautement fluorescent. Des composés similaires comprennent :

Ac-DEVD-AFC : Un substrat fluorogène pour la caspase-3.

Ac-IETD-AFC : Un substrat fluorogène pour la caspase-8.

Ac-LEHD-AFC : Un substrat fluorogène pour la caspase-9.

Ac-VDVAD-pNA : Un substrat colorimétrique pour la caspase-2, qui libère du p-nitroanilide au lieu de l'AFC

Ces composés diffèrent par leurs séquences peptidiques et les caspases spécifiques qu'ils ciblent, mais ils servent tous d'outils pour étudier l'activité des caspases dans divers processus biologiques.

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41F3N6O12/c1-13(2)26(38-16(6)43)32(53)41-21(12-24(46)47)30(51)42-27(14(3)4)31(52)37-15(5)28(49)40-20(11-23(44)45)29(50)39-17-7-8-18-19(33(34,35)36)10-25(48)54-22(18)9-17/h7-10,13-15,20-21,26-27H,11-12H2,1-6H3,(H,37,52)(H,38,43)(H,39,50)(H,40,49)(H,41,53)(H,42,51)(H,44,45)(H,46,47)/t15-,20-,21-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQMJQIAIFEZJR-OIOUIRQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41F3N6O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B592957.png)

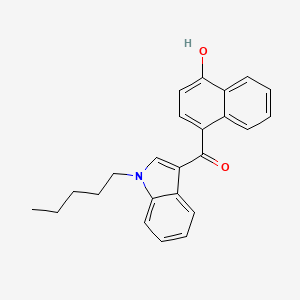

![5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B592964.png)